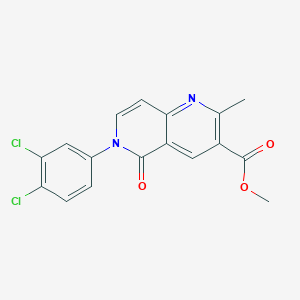
methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H12Cl2N2O3 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0224976 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a naphthyridine core, which is known for various pharmacological activities. Its molecular formula is C22H19Cl2NO3 with a molecular weight of approximately 448.36 g/mol. The structural features include:
- Dichlorophenyl Group : Enhances lipophilicity and may influence biological activity.
- Naphthyridine Core : Associated with diverse biological effects including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine exhibit significant antimicrobial properties. For instance, derivatives of naphthyridines have shown effective inhibition against various pathogens. In vitro studies demonstrated minimum inhibitory concentrations (MIC) in the range of 0.22−0.25μg/mL against bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The naphthyridine derivatives are also noted for their anticancer properties. Aaptamine, a related compound, exhibited cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 10.47 to 15.03μg/mL . The mechanism involves intercalation into DNA and induction of apoptosis through p53-independent pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of naphthyridine derivatives:
-
In Vitro Studies :
- A study highlighted the anti-inflammatory effects of naphthyridine derivatives on RAW 264.7 murine macrophage cells, where compounds showed strong inhibitory effects on nitric oxide production (IC50 = 7.73−15.09μM) .
- Another investigation focused on the anticancer activity of naphthyridine derivatives against human cancer cell lines such as H1299 and A549 .
- In Vivo Studies :
Summary Table of Biological Activities
Propiedades
IUPAC Name |
methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9-11(17(23)24-2)8-12-15(20-9)5-6-21(16(12)22)10-3-4-13(18)14(19)7-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRSCZGXHDBHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














